An In-depth Technical Guide to the Molecular Weight, Formula, and Core Characteristics of Dimethylaminopyridazine Derivatives
An In-depth Technical Guide to the Molecular Weight, Formula, and Core Characteristics of Dimethylaminopyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of dimethylaminopyridazine derivatives, a class of heterocyclic compounds of increasing interest in medicinal chemistry and materials science. We will delve into the fundamental molecular properties, synthetic methodologies, and analytical characterization of these compounds, with a particular focus on providing practical, field-proven insights for professionals in drug development and chemical research.
Introduction to the Pyridazine Scaffold
The pyridazine ring is an aromatic six-membered heterocycle containing two adjacent nitrogen atoms. This arrangement imparts unique physicochemical properties, including a significant dipole moment and the ability to act as a hydrogen bond acceptor, making it a valuable scaffold in the design of biologically active molecules.[1] The introduction of a dimethylamino group onto the pyridazine core further modulates its electronic and steric properties, influencing its reactivity, potential biological targets, and pharmacokinetic profile.[2]
Molecular Formula and Weight of Key Dimethylaminopyridazine Derivatives
A precise understanding of the molecular formula and weight is fundamental for any chemical synthesis and characterization. Below is a summary of these properties for a representative dimethylaminopyridazine derivative, 6-chloro-N,N-dimethylpyridazin-3-amine, a common intermediate in the synthesis of more complex molecules.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 6-chloro-N,N-dimethylpyridazin-3-amine | C₆H₈ClN₃ | 157.60 |
This data is crucial for calculating molar equivalents in reactions, interpreting mass spectrometry data, and confirming the identity of synthesized compounds.[3][4]
Synthetic Pathways to Dimethylaminopyridazine Derivatives
The synthesis of dimethylaminopyridazine derivatives typically involves a multi-step process, starting from commercially available precursors. A common and effective strategy is the nucleophilic aromatic substitution (SNA r) on a di-halogenated pyridazine.
Synthesis of the Precursor: 3-Amino-6-chloropyridazine
A key intermediate for the synthesis of many 6-substituted 3-aminopyridazines is 3-amino-6-chloropyridazine. A highly efficient method for its preparation from 3,6-dichloropyridazine utilizes microwave-assisted amination.[5]
Experimental Protocol: Microwave-Assisted Synthesis of 3-Amino-6-chloropyridazine [5]
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Reaction Setup: In a 20 mL thick-walled borosilicate glass vial, combine 1.5 g of 3,6-dichloropyridazine and 5 mL of concentrated ammonium hydroxide solution (28-30% NH₃ content).
-
Microwave Irradiation: Seal the vial securely and place it in a microwave reactor. Irradiate the mixture for 30 minutes at 120°C with a power of 300W.
-
Work-up and Isolation: After the reaction is complete, allow the vial to cool to room temperature. A precipitate will have formed.
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Purification: Filter the precipitate and wash it with a mixture of ethyl acetate and hexane (3:7). Dry the solid to obtain 3-amino-6-chloropyridazine as a light yellowish-white solid. This method typically yields a product of high purity (around 87%) that often does not require further purification.[5]
The causality behind this experimental choice lies in the ability of microwave irradiation to rapidly and uniformly heat the reaction mixture, significantly accelerating the rate of the nucleophilic substitution reaction compared to conventional heating methods.[6]
Diagram of the Synthetic Workflow for 3-Amino-6-chloropyridazine
Caption: Microwave-assisted synthesis of 3-amino-6-chloropyridazine.
Synthesis of 6-Chloro-N,N-dimethylpyridazin-3-amine
Generalized Experimental Protocol for the Synthesis of 6-Chloro-N,N-dimethylpyridazin-3-amine
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Reaction Setup: In a sealed reaction vessel, dissolve 3,6-dichloropyridazine in a suitable solvent such as ethanol or isopropanol.
-
Addition of Amine: Add a solution of dimethylamine (typically a 2M solution in a solvent like THF or methanol) in a slight molar excess.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the substitution. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the starting material is consumed, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water to remove any salts.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel.
Analytical Characterization of Dimethylaminopyridazine Derivatives
The unequivocal structural confirmation of synthesized dimethylaminopyridazine derivatives relies on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure.[6][7]
Predicted ¹H NMR Data for 6-Chloro-N,N-dimethylpyridazin-3-amine (in CDCl₃):
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~3.1 ppm (singlet, 6H): This signal corresponds to the six equivalent protons of the two methyl groups of the dimethylamino moiety.
-
~6.8-7.5 ppm (multiplet, 2H): These signals arise from the two protons on the pyridazine ring. The exact chemical shifts and coupling patterns will depend on their relative positions.
Predicted ¹³C NMR Data for 6-Chloro-N,N-dimethylpyridazin-3-amine (in CDCl₃):
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~40 ppm: Signal for the two equivalent methyl carbons of the dimethylamino group.
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~115-160 ppm: Several signals corresponding to the four carbon atoms of the pyridazine ring. The carbon atom attached to the chlorine will be significantly influenced by its electronegativity.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.[8]
Expected Mass Spectrum Data for 6-Chloro-N,N-dimethylpyridazin-3-amine (Electron Ionization - EI):
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Molecular Ion Peak ([M]⁺): A prominent peak at m/z 157, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak at m/z 159 (approximately one-third the intensity of the m/z 157 peak) is expected.[4]
-
Key Fragmentation Patterns:
-
Loss of a methyl radical (-CH₃) from the molecular ion, resulting in a fragment at m/z 142.
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Loss of a chlorine atom (-Cl) to give a fragment at m/z 122.
-
Cleavage of the dimethylamino group.
-
Logical Relationship in Spectroscopic Analysis
Caption: Synergistic use of NMR and MS for structural elucidation.
Potential Applications in Drug Development
The dimethylamine moiety is a common pharmacophore found in numerous FDA-approved drugs, contributing to a wide range of pharmacological activities including antimicrobial, antihistaminic, and anticancer properties.[2][9] Pyridazine and its fused derivatives, such as pyridopyridazines, have also demonstrated significant potential in medicinal chemistry, with reported anti-inflammatory, analgesic, and anticancer activities.[10] The combination of the dimethylamino group with the pyridazine scaffold in dimethylaminopyridazine derivatives, therefore, represents a promising area for the discovery of novel therapeutic agents. These compounds can serve as valuable building blocks in the synthesis of more complex molecules with tailored biological activities.
Conclusion
This technical guide has provided a detailed overview of the molecular formula, weight, synthesis, and characterization of dimethylaminopyridazine derivatives. The synthetic protocols, though generalized in some aspects, are based on established and reliable chemical transformations. The predicted spectroscopic data offers a solid foundation for the structural confirmation of these compounds. As the field of medicinal chemistry continues to evolve, the exploration of novel heterocyclic scaffolds like dimethylaminopyridazines will undoubtedly play a crucial role in the development of the next generation of therapeutic agents.
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